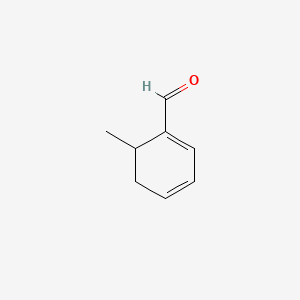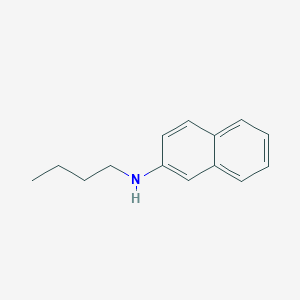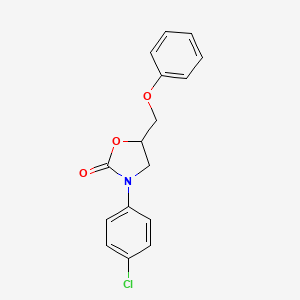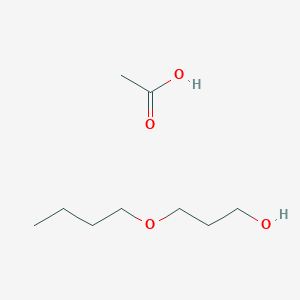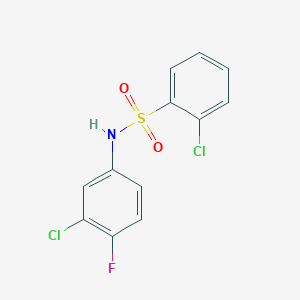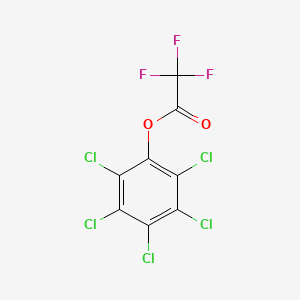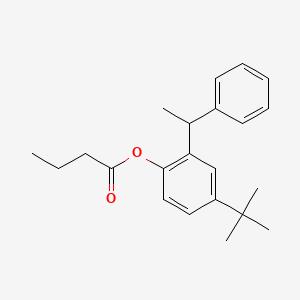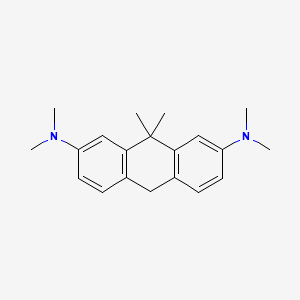
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple methyl groups and a dihydroanthracene core, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of anthracene derivatives followed by amination reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields. Industrial production methods may involve optimized reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Analyse Chemischer Reaktionen
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of N2,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N~2~,N~2~,N~7~,N~7~,9,9-Hexamethyl-9,10-dihydroanthracene-2,7-diamine can be compared with similar compounds such as:
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9,10-dihydroanthracene-2,7-diamine: This compound has fewer methyl groups, which may affect its reactivity and applications.
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diamine: The absence of additional methyl groups can lead to different chemical and physical properties.
Eigenschaften
CAS-Nummer |
10551-18-5 |
|---|---|
Molekularformel |
C20H26N2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
2-N,2-N,7-N,7-N,9,9-hexamethyl-10H-anthracene-2,7-diamine |
InChI |
InChI=1S/C20H26N2/c1-20(2)18-12-16(21(3)4)9-7-14(18)11-15-8-10-17(22(5)6)13-19(15)20/h7-10,12-13H,11H2,1-6H3 |
InChI-Schlüssel |
RUVLQRPTUFCWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CC3=C1C=C(C=C3)N(C)C)C=CC(=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



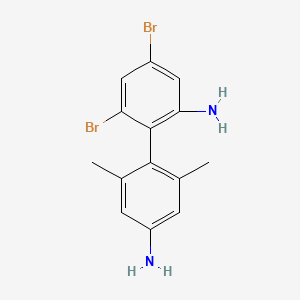
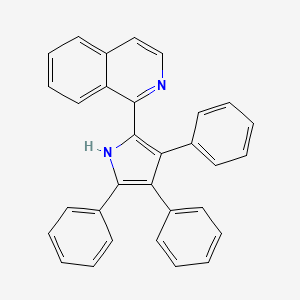
![(2E)-2-[(4-Methylphenyl)imino]-1-phenylethan-1-one](/img/structure/B14737030.png)
